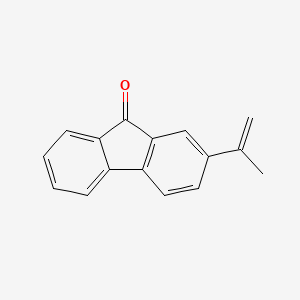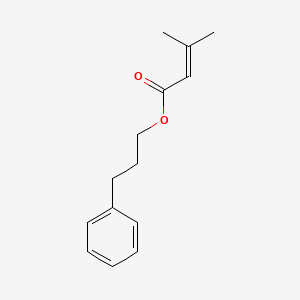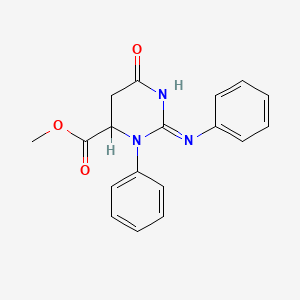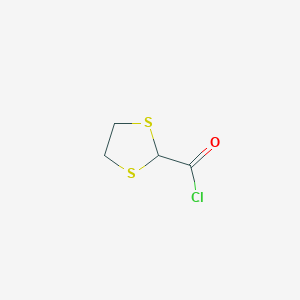
1,3-dithiolane-2-carbonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiolane-2-carbonyl Chloride is an organosulfur compound that features a five-membered ring containing two sulfur atoms and a carbonyl chloride group
Preparation Methods
1,3-Dithiolane-2-carbonyl Chloride can be synthesized through several methods. One common approach involves the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . This method is efficient and yields high purity products. Industrial production methods often utilize similar catalytic processes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
1,3-Dithiolane-2-carbonyl Chloride undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: It reacts with nucleophiles such as organolithium compounds (RLi) or Grignard reagents (RMgX) to form various substituted products.
Major Products: These reactions typically yield derivatives of the original compound, such as dithiolane derivatives or carbonyl compounds.
Scientific Research Applications
1,3-Dithiolane-2-carbonyl Chloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dithiolane-2-carbonyl Chloride involves its ability to form stable intermediates through the formation of thioacetal linkages. These linkages protect carbonyl groups during synthetic processes, allowing for selective reactions to occur . The molecular targets and pathways involved include interactions with various nucleophiles and electrophiles, facilitating a wide range of chemical transformations .
Comparison with Similar Compounds
1,3-Dithiolane-2-carbonyl Chloride can be compared with other similar compounds such as:
1,3-Dithiane: Another sulfur-containing compound used for similar protective purposes in organic synthesis.
1,2-Ethanedithiol: Used in the formation of dithiolane rings but differs in its reactivity and applications.
1,3-Propanedithiol: Often used in the synthesis of 1,3-dithiolane derivatives, offering different reactivity profiles.
These compounds share similarities in their sulfur-containing ring structures but differ in their specific applications and reactivity, highlighting the unique properties of this compound .
Properties
CAS No. |
56380-59-7 |
|---|---|
Molecular Formula |
C4H5ClOS2 |
Molecular Weight |
168.7 g/mol |
IUPAC Name |
1,3-dithiolane-2-carbonyl chloride |
InChI |
InChI=1S/C4H5ClOS2/c5-3(6)4-7-1-2-8-4/h4H,1-2H2 |
InChI Key |
ZGJFDDFHUWWJMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)
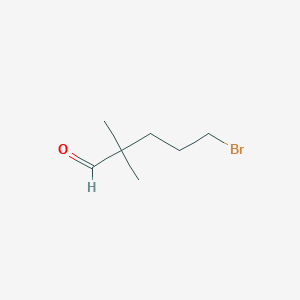
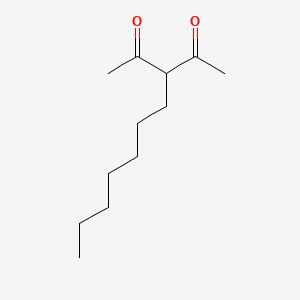
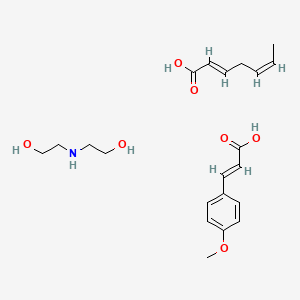
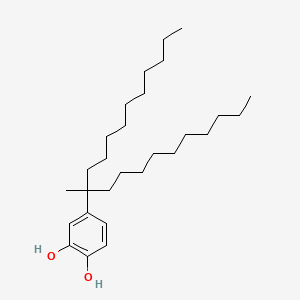
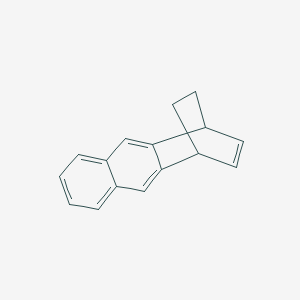
![2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid](/img/structure/B14637297.png)
![N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide](/img/structure/B14637300.png)
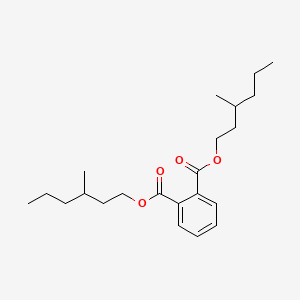
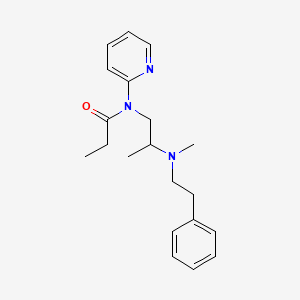
![2-Propenoic acid, 2-methyl-, 3-[(acetyloxy)dimethylsilyl]propyl ester](/img/structure/B14637320.png)
